N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of furan compounds, which are five-membered aromatic heterocycles containing one oxygen atom, has seen recent advances . Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
The molecular structure of this compound is unique and offers potential in various fields such as drug discovery, medicinal chemistry, and material science.Chemical Reactions Analysis
In many studies, furan synthesis reaction mechanisms were also investigated and proposed . Furans are important building blocks in organic chemistry .Scientific Research Applications
Antimicrobial Activity
Research into compounds structurally related to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide has shown promising antimicrobial properties. For instance, chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives have demonstrated significant antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. These Schiff bases, characterized by similar heterocyclic moieties, exhibit varying biological activities dependent on their specific structure, highlighting the potential for tailored antimicrobial agents (Hamed et al., 2020).
Anticancer and Antifungal Activities
Derivatives containing furan-3-yl and pyrazole moieties have also been explored for their anticancer and antifungal activities. A study on pyridine and thioamide derivatives, for example, showed that compounds with a furan-2-yl group exhibited high cytotoxicity against the MCF-7 breast cancer cell line. This research underscores the potential of such compounds in developing new anticancer therapies (Zaki et al., 2018).
Antibacterial Activity
Further studies on N-substituted phenyl pyrazolines with furan-2-yl groups have revealed potent antibacterial activities, particularly against Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus. These findings suggest that modifications to the pyrazoline structure can lead to significant antibacterial properties, offering a pathway for the development of new antibiotics (Rani et al., 2015).
Fungicidal Activity
A series of novel pyrazole derivatives containing the 5-phenyl-2-furan moiety have demonstrated significant fungicidal activity against a range of fungi, including P. infestans. This research indicates the potential for these compounds to serve as lead compounds in the development of new fungicides, highlighting their role in addressing agricultural challenges (Ahmed et al., 2019).
Future Directions
Furan platform chemicals, which include furfural, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds . These are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals . This suggests that there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(7-11-24-17-4-2-1-3-5-17)19-8-9-21-13-16(12-20-21)15-6-10-23-14-15/h1-6,10,12-14H,7-9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGJGOWSFWQJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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